1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
Description
This compound features a benzodiazole core linked to a pyrrolidin-3-yl group substituted with a benzenesulfonyl moiety bearing a 2-methyl-1,3-oxazol-4-yl substituent. The benzodiazole scaffold is known for its pharmacological versatility, including antiviral and enzyme inhibitory activities .
Properties
IUPAC Name |
4-[4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-23-20(13-28-15)16-6-8-18(9-7-16)29(26,27)24-11-10-17(12-24)25-14-22-19-4-2-3-5-21(19)25/h2-9,13-14,17H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALRTFUEGLMJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6559-1235 is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II.
Mode of Action
F6559-1235 interacts with its target, hCAs, by inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. hCAs are involved in critical physiological processes such as fluid secretion, respiration, and pH regulation. By inhibiting these enzymes, F6559-1235 can potentially influence these processes.
Result of Action
The molecular and cellular effects of F6559-1235’s action primarily stem from its inhibition of hCAs. This inhibition can lead to changes in the physiological processes regulated by these enzymes, potentially resulting in therapeutic effects.
Biological Activity
The compound 1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (CAS Number: 2380178-00-5) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol . The structure comprises a benzodiazole core, which is known for its diverse biological activities, and a sulfonyl group attached to a pyrrolidine derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing the benzodiazole moiety. The compound in focus exhibits promising antibacterial and antifungal activities.
Antibacterial Studies
A study conducted by Kathrotiya and Patel (2013) synthesized various benzimidazole derivatives and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against pathogens such as S. aureus and E. coli .
Antifungal Studies
In addition to antibacterial properties, compounds similar to the one being studied have shown antifungal activity against Candida albicans. For instance, derivatives with specific functional groups demonstrated MIC values lower than standard antifungal agents .
Anticancer Potential
The benzodiazole scaffold is known for its anticancer properties. Research indicates that compounds with this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications in its structure. For instance:
- Substituents on the benzene ring : Altering the position and type of substituents can enhance or reduce biological activity.
- Pyrrolidine moiety : The presence of this five-membered ring contributes to the overall pharmacological profile by affecting solubility and receptor binding affinity.
Case Study 1: Antibacterial Efficacy
In an experimental setup evaluating the antibacterial efficacy of related compounds, several derivatives were tested against Staphylococcus aureus. The study found that compounds with similar structural features exhibited notable inhibition rates compared to traditional antibiotics .
Case Study 2: Anticancer Activity
A case study involving a series of benzodiazole derivatives revealed that certain compounds led to significant apoptosis in cancer cell lines. The mechanisms involved included mitochondrial dysfunction and caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Linked Heterocycles
Compound 1a/1b () :
- Structure : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
- Key Differences : Replaces the benzenesulfonyl-oxazolyl group with a phenylethyl-pyrrolidine and oxadiazole-pyridyl system.
- Activity : Demonstrates antiviral properties, likely due to the oxadiazole-pyridyl motif enhancing π-π stacking with viral enzymes. The phenylethyl group may reduce solubility compared to the sulfonyl group in the target compound .
Target Compound :
- The benzenesulfonyl group improves aqueous solubility, while the oxazole ring offers metabolic stability over oxadiazole .
Benzodiazole Derivatives ()
Example : 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole.
- Structure : Substituted with fluoropentyl and naphthalenyl groups.
- However, the absence of a sulfonyl-pyrrolidine moiety reduces polarity, which may limit solubility .
Target Compound :
- The sulfonyl-pyrrolidine linker balances lipophilicity and solubility, making it more suitable for systemic applications than fluoropentyl analogs.
Pyrazoline-Based Analogs ()
Example : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.
- Structure : Pyrazoline core with biphenyl and methoxyphenyl substituents.
- Activity : Exhibits analgesic properties due to pyrazoline’s ability to modulate COX enzymes.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
